6alpha-Hydroxycastasterone
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H50O5 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(2R,3S,5S,6S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |
InChI |
InChI=1S/C28H50O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-26,29-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 |
InChI Key |
CVXIEYXJQSRIAC-KLUYZAHOSA-N |
SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)O)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O |
Origin of Product |
United States |
Compound Information
Enzymology of 6alpha Hydroxycastasterone Biosynthesis and Metabolism
Identification and Characterization of Cytochrome P450 Monooxygenases Involved in 6alpha-Hydroxylation
The hydroxylation at the C-6 position of brassinosteroid precursors is a critical oxidation step catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These heme-thiolate proteins are known for their ability to perform highly regio- and stereospecific oxidations on complex substrates. beilstein-journals.org In the brassinosteroid biosynthetic pathway, the enzymes responsible for C-6 oxidation belong to the CYP85A family. researchgate.net The identification of 6alpha-hydroxycastasterone as a distinct intermediate has confirmed that C-6 oxidation is not a single-step conversion but a sequential process. nih.govresearchgate.netsemanticscholar.org
The cytochrome P450 enzyme CYP85A1, also known as DWARF (D) in tomato, is a key enzyme in the C-6 oxidation cascade of brassinosteroid biosynthesis. nih.govmdpi.com Functional expression of the tomato Dwarf gene in yeast and subsequent biochemical assays have definitively shown that CYP85A1 catalyzes the conversion of 6-deoxocastasterone (B1254736) to castasterone (B119632). nih.gov A pivotal finding from these experiments was the identification of this compound as an intermediate in this two-step process. nih.govresearchgate.netresearchgate.net
CYP85A1 first catalyzes the stereoselective hydroxylation of 6-deoxocastasterone at the C-6α position to produce this compound. uniprot.org Subsequently, the same enzyme catalyzes the oxidation of the 6α-hydroxyl group to a ketone, yielding castasterone. uniprot.org This demonstrates the bifunctional nature of CYP85A1 in this specific metabolic node. Loss-of-function mutants of the Dwarf gene, such as the extreme dwarf (dx) tomato mutant, exhibit severe dwarfism and accumulate high levels of 6-deoxocastasterone while being deficient in castasterone, further confirming the essential role of CYP85A1 in this conversion. researchgate.netnih.gov
The reactions catalyzed by CYP85A1 involving this compound are summarized below:
Step 1: 6-deoxocastasterone + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺ uniprot.org
Step 2: this compound + O₂ + NADPH + H⁺ → Castasterone + 2H₂O + NADP⁺ uniprot.org
| Enzyme | Substrate | Intermediate Product | Final Product | Reaction Type |
|---|---|---|---|---|
| CYP85A1 (DWARF) | 6-deoxocastasterone | This compound | Castasterone | Sequential C-6 Oxidation (Hydroxylation followed by Oxidation) |
CYP85A2 is another crucial cytochrome P450 enzyme in the brassinosteroid biosynthetic pathway, demonstrating bifunctional catalytic activity. nih.gov In Arabidopsis thaliana, CYP85A2 is primarily known for mediating the final step of brassinolide (B613842) synthesis, which is the Baeyer-Villiger oxidation of castasterone to brassinolide. researchgate.netnih.gov
However, in addition to its role as a brassinolide synthase, heterologous expression studies have shown that CYP85A2 also possesses brassinosteroid C-6 oxidase activity. nih.gov It can catalyze the same sequential C-6 oxidation reactions as CYP85A1, converting 6-deoxocastasterone through the intermediate this compound to castasterone. researchgate.netnih.gov While both CYP85A1 and CYP85A2 can perform this conversion, their expression patterns and relative efficiencies may differ, suggesting specialized or sometimes redundant roles depending on the plant species and tissue. researchgate.netmpg.de For instance, in Arabidopsis, a cyp85a2 mutant shows only a weak dwarf phenotype, indicating that CYP85A1 may be the primary C-6 oxidase in vegetative tissues, while CYP85A2's main role is brassinolide synthesis. researchgate.netnih.gov The ability of both enzymes to act on 6-deoxo substrates underscores the concept of a metabolic grid in brassinosteroid biosynthesis, where multiple enzymes can act on a range of intermediates. researchgate.net
| Enzyme | Primary Substrate(s) | Product(s) | Catalytic Function |
|---|---|---|---|
| CYP85A1 | 6-deoxocastasterone, this compound | This compound, Castasterone | C-6 Oxidase nih.govuniprot.org |
| CYP85A2 | 6-deoxocastasterone, Castasterone | Castasterone, Brassinolide | Bifunctional: C-6 Oxidase and Brassinolide Synthase nih.gov |
Biochemical Mechanisms of Stereoselective C-6 Hydroxylation
The formation of this compound from 6-deoxocastasterone is a regio- and stereospecific reaction, a hallmark of cytochrome P450 monooxygenases. beilstein-journals.org The mechanism involves the activation of molecular oxygen by the heme iron center within the enzyme's active site. beilstein-journals.org The substrate, 6-deoxocastasterone, binds to the active site of the CYP85A enzyme in a highly specific orientation. This precise positioning is dictated by the amino acid residues lining the active site pocket, which interact with the steroid substrate.
This specific binding orients the C-6 position of the steroid in close proximity to the reactive ferryl-oxo intermediate (Compound I) of the P450 catalytic cycle. beilstein-journals.org The enzyme structure ensures that the oxygen atom is transferred to only one face of the steroid B-ring, the alpha-face, resulting in the exclusive formation of the 6α-hydroxy isomer. This stereoselectivity is critical for the subsequent enzymatic step and the biological activity of the final brassinosteroid products. The shape and chemical environment of the active site physically prevent the hydroxylation from occurring at the beta-face or other carbon atoms, ensuring the fidelity of the biosynthetic pathway.
Cofactor Requirements and Enzyme Kinetics for this compound Metabolic Enzymes
The catalytic activity of cytochrome P450 enzymes, including CYP85A1 and CYP85A2, is dependent on the presence of cofactors that act as electron donors. beilstein-journals.orgwikipedia.org The hydroxylation and subsequent oxidation reactions that produce and consume this compound are classic monooxygenase reactions requiring molecular oxygen (O₂) and a reducing equivalent. beilstein-journals.orguniprot.org
The primary cofactor for these brassinosteroid biosynthetic enzymes is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). beilstein-journals.orguniprot.org Electrons from NADPH are transferred to the heme center of the P450 enzyme via a partner protein, typically a NADPH-cytochrome P450 reductase. beilstein-journals.orguniprot.org This electron transfer is essential to activate molecular oxygen for insertion into the C-H bond of the substrate. beilstein-journals.org Therefore, the complete enzymatic system for this compound metabolism requires the P450 enzyme (e.g., CYP85A1), NADPH-cytochrome P450 reductase, NADPH, and O₂. uniprot.org
Enzyme kinetics studies are used to understand the efficiency of these reactions by measuring rates under varying substrate concentrations. mgcub.ac.inwikipedia.org Key parameters include the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vmax). While specific Km and Vmax values for the conversion of 6-deoxocastasterone to this compound are not extensively documented in publicly available literature, the principles of Michaelis-Menten kinetics apply. mgcub.ac.in The rates of these reactions are influenced by factors such as the concentration of the substrate (e.g., 6-deoxocastasterone), the availability of the cofactor NADPH, and the expression levels of the CYP85A enzymes and their reductase partners. mgcub.ac.innih.gov
| Component | Type | Function |
|---|---|---|
| CYP85A1 / CYP85A2 | Enzyme (Apoenzyme) | Binds substrate and catalyzes oxidation uniprot.orgnih.gov |
| NADPH | Cofactor (Cosubstrate) | Provides reducing equivalents (electrons) beilstein-journals.orguniprot.org |
| NADPH-Cytochrome P450 Reductase | Partner Enzyme | Transfers electrons from NADPH to the P450 enzyme beilstein-journals.orguniprot.org |
| O₂ (Molecular Oxygen) | Substrate | Source of the oxygen atom for hydroxylation beilstein-journals.orguniprot.org |
| Heme | Cofactor (Prosthetic Group) | Part of the P450 active site; activates oxygen beilstein-journals.org |
Physiological and Developmental Functions of 6alpha Hydroxycastasterone in Plants
Endogenous Occurrence and Distribution of 6alpha-Hydroxycastasterone Across Plant Tissues and Species
This compound is a naturally occurring brassinosteroid (BR) that functions as a key metabolic intermediate in the biosynthesis of more potent brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.govebi.ac.uk Its presence is often transient as it is quickly converted to castasterone, making its detection in plant tissues challenging. However, advanced analytical techniques have confirmed its endogenous presence in specific plant species and systems.
The identification of this compound has been pivotal in elucidating the late C-6 oxidation pathway of brassinosteroid biosynthesis. researchgate.netresearchgate.net This pathway is a critical route for producing biologically active brassinosteroids in many plants. genome.jpgenome.jp
Key instances of its documented occurrence include:
Cultured Plant Cells: Precursor feeding experiments using deuterium-labeled compounds in cultured cells of periwinkle (Catharanthus roseus) demonstrated the conversion of 6-deoxocastasterone (B1254736) into this compound, which was then further metabolized to castasterone. nih.gov This provided direct evidence of its role as an intermediate in this species. nih.gov
Tomato (Solanum lycopersicum): The compound was identified as an intermediate during experiments involving the functional expression of the tomato DWARF gene in yeast. nih.gov These studies showed that the DWARF enzyme catalyzes the C-6 oxidation of 6-deoxocastasterone to castasterone via a this compound intermediate. nih.govscispace.com It is recognized as a metabolite in Solanum lycopersicum. ebi.ac.uk
The distribution of this compound is intrinsically linked to the expression of brassinosteroid biosynthetic genes, particularly the C-6 oxidase enzymes (like DWARF/CYP85A), which are active in various plant organs, including shoots, roots, and developing seeds. researchgate.netgenome.jp
Table 1: Documented Endogenous Occurrence of this compound
| Species | Plant Part/System | Method of Identification | Reference(s) |
|---|---|---|---|
| Catharanthus roseus (Periwinkle) | Cultured Cells | Precursor administration with labeled compounds and GC-MS analysis. | nih.gov |
| Solanum lycopersicum (Tomato) | N/A (Inferred via enzyme function) | Functional expression of DWARF enzyme in yeast and metabolite analysis. | nih.govscispace.com |
Contribution of this compound to Plant Growth and Developmental Phenotypes
As a direct precursor to the bioactive brassinosteroid castasterone, this compound is essential for normal plant growth and development. researchgate.netnih.gov Its contribution is most evident when analyzing the effects of mutations that disrupt the brassinosteroid biosynthetic pathway. Brassinosteroids are crucial for a wide array of physiological processes, and the proper flux through the biosynthetic pathway, including the formation and conversion of this compound, underpins these functions. frontiersin.org
Studies of brassinosteroid-deficient mutants have been instrumental in defining the role of this compound. These mutants often exhibit characteristic dwarf phenotypes due to their inability to synthesize biologically active BRs. frontiersin.org
A landmark example is the analysis of the tomato extreme dwarf (dx) mutant. This mutant is defective in the DWARF gene, which encodes a cytochrome P450 enzyme responsible for C-6 oxidation. nih.govscispace.com
Metabolite Profile: Analysis of the dx mutant revealed an accumulation of 6-deoxocastasterone and a deficiency of castasterone. nih.gov
Enzyme Function: When the functional DWARF gene was expressed in yeast and fed with 6-deoxocastasterone, castasterone was produced. Crucially, these experiments successfully identified this compound as the intermediate in this two-step oxidation process. nih.govscispace.com This demonstrated that the severe dwarfism of the dx mutant is caused by the inability to convert 6-deoxocastasterone to castasterone, a reaction in which this compound is the pivotal intermediate. nih.gov
Conversely, mutants that are insensitive to brassinosteroids, such as bri1 in Arabidopsis, accumulate high levels of active BRs like castasterone and brassinolide because their feedback regulation of the biosynthetic pathway is impaired. scispace.com This highlights that the entire pathway, including the steps involving this compound, is tightly regulated to maintain hormonal homeostasis.
Table 2: Role of this compound in Brassinosteroid-Deficient Mutants
| Mutant | Species | Gene Defect | Phenotype | Finding Related to this compound | Reference(s) |
|---|---|---|---|---|---|
| dx (extreme dwarf) | Solanum lycopersicum | DWARF (CYP85A, C-6 oxidase) | Severe dwarfism, reduced hypocotyl elongation. | Identified as the key intermediate that fails to be properly synthesized/converted, leading to a block in the BR pathway. | nih.govscispace.com |
The level of this compound, by determining the rate of castasterone synthesis, directly influences plant morphology. Brassinosteroids are potent promoters of cell expansion and division, which drives organ growth. semanticscholar.org
Hypocotyl and Stem Elongation: Hypocotyl elongation in seedlings is a classic response regulated by brassinosteroids. ed.ac.uknih.govnih.gov In feeding experiments with the tomato dx mutant, applying C-6 oxidized brassinosteroids (downstream of the metabolic block) restored hypocotyl elongation. nih.gov In contrast, applying high levels of the precursor 6-deoxocastasterone had little effect, underscoring that the conversion via this compound is essential for stimulating this growth. nih.gov Therefore, any factor altering the endogenous levels of this compound or its enzymatic conversion would directly impact stem and hypocotyl development.
Comparative Bioactivity and Relative Potency of this compound Compared to Other Brassinosteroids
The biological activity of different brassinosteroids varies significantly based on their chemical structure. While this compound is a necessary intermediate, its intrinsic hormonal activity is lower than that of its product, castasterone, and the end-product of the pathway, brassinolide.
A comparative study using the rice leaf lamina inclination bioassay, a standard method for assessing brassinosteroid activity, provided quantitative insights into its potency. The results indicated that:
this compound possesses significant and measurable bioactivity. nih.gov
Its potency is comparable to its epimer, 6beta-hydroxycastasterone. nih.gov
However, the bioactivity of both 6-hydroxy epimers is lower than that of castasterone and brassinolide, which are considered two of the most active brassinosteroids. genome.jpnih.gov
The study also noted that the activity of this compound was enhanced when applied in conjunction with the auxin, indole-3-acetic acid (IAA), highlighting the synergistic interactions between different plant hormone signaling pathways. nih.gov
Table 3: Comparative Bioactivity of Brassinosteroids in the Rice Leaf Lamina Inclination Assay
| Compound | Relative Bioactivity | Notes | Reference(s) |
|---|---|---|---|
| Brassinolide | Very High | Often considered the most biologically active brassinosteroid. | genome.jpnih.gov |
| Castasterone | High | The direct product of this compound metabolism; highly active. | nih.gov |
| This compound | Moderate | Possesses significant bioactivity, but lower than castasterone and brassinolide. | nih.gov |
| 6beta-Hydroxycastasterone | Moderate | Bioactivity is comparable to the 6alpha epimer. | nih.gov |
| 6-deoxocastasterone | Low | Precursor to this compound; shows little effect in some assays. | nih.gov |
Regulation of 6alpha Hydroxycastasterone Homeostasis
Genetic and Transcriptional Regulation of Genes Encoding 6alpha-Hydroxycastasterone Biosynthetic Enzymes
The biosynthesis of this compound is governed by the expression of specific genes encoding the enzymes that catalyze its formation. The conversion of castasterone (B119632) to this compound is a critical step, and the enzymes responsible are encoded by members of the BR6ox gene family. The transcriptional regulation of these and other BR biosynthetic genes is a primary mechanism for controlling the flux through the pathway and, consequently, the levels of this compound.
Several families of transcription factors have been identified as key regulators of BR biosynthetic genes. Among the most important are the BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) families of transcription factors. These proteins are central players in the BR signaling pathway and act as master regulators of BR-responsive genes, including those involved in BR biosynthesis.
Research has shown that the expression of key BR biosynthetic genes, such as DWARF4 (DWF4), CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), and BR6ox2, is directly regulated by these transcription factors. For instance, in the absence of BRs, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) phosphorylates and inactivates BZR1 and BES1. However, in the presence of BRs, the signaling cascade leads to the dephosphorylation and activation of BZR1 and BES1, allowing them to translocate to the nucleus and regulate the expression of target genes.
Furthermore, other transcription factors, such as those from the TCP and PIF families, have been shown to positively regulate the expression of BR biosynthetic genes like DWF4. nih.gov This intricate network of transcriptional control allows for precise spatial and temporal regulation of this compound biosynthesis in different plant tissues and developmental stages.
Feedback and Feedforward Mechanisms within the Brassinosteroid Biosynthetic Pathway Modulating this compound Levels
The homeostasis of this compound is also maintained through intricate feedback and feedforward mechanisms that modulate the activity of the BR biosynthetic pathway. These regulatory loops ensure that the levels of bioactive BRs are kept within an optimal range, preventing either deficiency or over-accumulation, both of which can be detrimental to plant growth and development.
A prominent example of feedback regulation is the negative feedback loop mediated by the BZR1 and BES1 transcription factors. When BR levels are high, activated BZR1 and BES1 bind to the promoters of several BR biosynthetic genes, including DWF4 and CPD, and repress their transcription. oup.comresearchgate.net This feedback inhibition serves to downregulate the entire pathway, thereby reducing the production of all BR intermediates, including this compound. This mechanism ensures that as the concentration of active BRs increases, their synthesis is attenuated, maintaining homeostasis.
Environmental and Hormonal Factors Influencing this compound Biosynthesis and Catabolism
The biosynthesis and catabolism of this compound are not solely dependent on internal regulatory circuits but are also significantly influenced by a variety of external environmental cues and internal hormonal signals. This integration of external and internal signals allows plants to modulate their growth and development in response to changing conditions.
Environmental Factors:
Light: Light is a crucial environmental factor that regulates BR homeostasis. Studies have shown that the expression of BR biosynthetic genes, including DWF4, ROT3, BR6ox1, and BR6ox2, is significantly influenced by light conditions. For instance, the expression of these genes is generally higher in the dark to promote skotomorphogenesis (etiolation), while light exposure leads to their downregulation to facilitate photomorphogenesis. nih.gov This differential expression directly impacts the levels of BR intermediates. In light-grown seedlings, the levels of 6-Deoxo-CS and CS were found to be significantly lower than in dark-grown seedlings, indicating a light-induced suppression of the BR biosynthetic pathway. nih.gov
Temperature: Temperature fluctuations also affect BR biosynthesis. Elevated temperatures have been shown to promote the accumulation of BZR1 in the nucleus, leading to the activation of growth-promoting genes. westernsydney.edu.au This suggests that temperature can modulate the flux through the BR pathway, thereby influencing the levels of intermediates like this compound to optimize growth in response to thermal changes.
Abiotic Stress: Various abiotic stresses, such as drought and salinity, are known to impact BR levels and signaling. While direct quantitative data for this compound under these conditions is limited, it is established that BRs play a role in mediating stress responses. Plants often modulate their hormone levels, including BRs, to cope with adverse environmental conditions.
Hormonal Factors:
Auxin: There is significant crosstalk between the BR and auxin signaling pathways. While auxin does not appear to directly induce the biosynthesis of BRs, the two pathways converge to co-regulate the expression of a large number of downstream genes. nih.gov The integration of these two hormonal signals is crucial for processes like cell elongation.
Gibberellins (GAs): Gibberellins also interact with the BR pathway. There is evidence that BRs can influence GA biosynthesis, and conversely, GAs can modulate the expression of some BR biosynthetic genes. This interplay allows for the coordinated regulation of plant growth processes where both hormones are involved.
Abscisic Acid (ABA): Abscisic acid, a key hormone in stress responses, often acts antagonistically to BRs. ABA can repress the expression of BR biosynthetic genes, thereby linking stress signaling to the regulation of plant growth.
The following interactive table summarizes research findings on the regulation of BR biosynthesis genes and the corresponding levels of BR intermediates under different light conditions.
| Gene/Compound | Condition | Fold Change/Level Change | Reference |
| DWF4 | Light vs. Dark | Significantly higher in dark | nih.gov |
| ROT3 | Light vs. Dark | Significantly higher in dark | nih.gov |
| BR6ox1 | Light vs. Dark | Significantly higher in dark | nih.gov |
| BR6ox2 | Light vs. Dark | Significantly higher in dark | nih.gov |
| 6-Deoxo-CS | Light vs. Dark | Increased to ~150% in light | nih.gov |
| Castasterone (CS) | Light vs. Dark | Increased to ~150% in light | nih.gov |
Analytical Methodologies for Research on 6alpha Hydroxycastasterone
Sample Preparation and Extraction Protocols for 6alpha-Hydroxycastasterone from Plant Matrices
The primary goal of sample preparation is to extract this compound from the plant material, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The low abundance of brassinosteroids necessitates efficient and high-throughput extraction and purification protocols. nih.gov
The process generally begins with the homogenization of plant tissues, often by grinding in liquid nitrogen to quench metabolic processes. mdpi.com This is followed by extraction using organic solvents, such as methanol or acetonitrile, to isolate the brassinosteroids from the bulk of the plant material.
A critical step in the protocol is the purification and enrichment of the extract, which is commonly achieved through Solid-Phase Extraction (SPE). nih.govresearchgate.net Various SPE strategies have been developed to clean up brassinosteroid-containing fractions:
Reversed-Phase SPE: C18 cartridges are widely used to remove highly polar impurities. The crude extract is loaded onto the cartridge, which is then washed with a low-percentage organic solvent (e.g., 50% methanol) to elute interfering compounds, while the more hydrophobic brassinosteroids are retained and subsequently eluted with a higher concentration of organic solvent like 100% methanol. frontiersin.org
Mixed-Mode SPE: Cartridges combining ion exchange and reversed-phase mechanisms can provide enhanced selectivity for purifying brassinosteroids from complex extracts. nih.gov
Immunoaffinity Chromatography (IAC): This highly selective technique utilizes monoclonal antibodies that specifically bind to brassinosteroids containing certain structural features, such as the 2α,3α-diol group in the A-ring. IAC can significantly reduce matrix effects and increase the sensitivity of subsequent analysis. nih.gov
Boronate Affinity Chromatography: This method leverages the reaction between the cis-diol groups present in many brassinosteroids and a boronic acid-functionalized medium to selectively capture and purify these compounds from a crude plant extract. nih.gov
Advanced Chromatographic Separation Techniques for Brassinosteroid Profiling
Chromatography is an indispensable tool for separating this compound from other structurally similar brassinosteroids and remaining matrix components before detection. jst.go.jp The choice of chromatographic technique is crucial for achieving the resolution and sensitivity required for accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of brassinosteroids. However, due to the low volatility of compounds like this compound, a derivatization step is mandatory prior to analysis. researchgate.net This typically involves converting the hydroxyl groups into more volatile methaneboronated or trimethylsilyl ethers. researchgate.netgoogle.com
Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for both qualitative identification based on fragmentation patterns and quantitative analysis. mdpi.com Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing on specific ions characteristic of the target analyte. google.com
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, ramp to 240°C at 3°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for brassinosteroid analysis. creative-proteomics.comnih.gov It offers high sensitivity and selectivity and often allows for the analysis of multiple compounds in a single run without the need for derivatization. nih.gov
However, to further enhance detection sensitivity, especially for fluorescence or UV detection, derivatization may be employed. Reagents that react with the diol system of brassinosteroids, such as various phenylboronic acids, are used to introduce a chromophore or fluorophore into the molecule. jst.go.jpresearchgate.net For LC-MS analysis, derivatization with reagents like 4-(dimethylamino)-phenylboronic acid (DMAPBA) can improve ionization efficiency and thus the mass spectrometric response. frontiersin.orgnih.gov The separation is typically performed on a reversed-phase column (e.g., C18). frontiersin.org
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.0 mm I.D. x 75 mm, 2.2 µm) |
| Mobile Phase | Gradient of water and methanol or acetonitrile, often with an additive like 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS), Fluorescence, or UV |
| Ionization Source (for MS) | Electrospray Ionization (ESI) |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Isotope Dilution Mass Spectrometry for Precise Quantification of this compound
For accurate quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This method corrects for the loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's response. The technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) to the sample at the earliest stage of preparation. nih.gov
The internal standard is chemically identical to the endogenous analyte and therefore behaves similarly throughout the extraction, purification, and chromatographic processes. The mass spectrometer can differentiate between the endogenous compound and the heavier isotope-labeled standard. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. frontiersin.orgnih.gov
Spectroscopic Techniques for Structural Confirmation in Research Contexts
While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, definitive structural elucidation requires spectroscopic methods. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the complete structure of a molecule. jchps.com For a compound like this compound, 1D-NMR (¹H and ¹³C) and 2D-NMR experiments (such as HSQC and HMBC) are used to assign all proton and carbon signals and establish the connectivity of the steroid skeleton and side chain. This provides unambiguous confirmation of the molecular structure and stereochemistry. mdpi.comdntb.gov.ua
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), provides the exact mass of the molecule, which allows for the determination of its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule. The fragmentation pattern, often involving successive losses of water molecules from the steroid core, is characteristic of the compound's structure and can be used to confirm its identity. researchgate.net
Advanced Research Approaches and Model Systems for 6alpha Hydroxycastasterone Studies
In Vitro Plant Cell Culture Systems for Brassinosteroid Biosynthesis Investigations
In vitro systems offer controlled environments to study the intricate steps of brassinosteroid biosynthesis, including the formation and conversion of 6alpha-Hydroxycastasterone.
Utilization of Cell Suspension Cultures (e.g., Catharanthus roseus, Marchantia polymorpha) for Metabolic Studies
Cell suspension cultures of Catharanthus roseus (Madagascar periwinkle) have been a cornerstone in elucidating the brassinosteroid biosynthetic pathways. nih.govtandfonline.comcapes.gov.br Through feeding experiments using deuterium-labeled precursors, researchers have been able to trace the metabolic fate of various compounds. For instance, when labeled 6-deoxocastasterone (B1254736) was administered to C. roseus cells, [2H6]this compound and [2H6]castasterone were identified as its metabolites. nih.gov Subsequently, the conversion of [2H6]this compound to [2H6]castasterone was also demonstrated, confirming that 6-deoxocastasterone is converted to castasterone (B119632) via this compound. nih.gov These studies have provided strong evidence for the existence of both the early and late C6-oxidation pathways in brassinolide (B613842) biosynthesis within these cells. nih.govtandfonline.comnih.gov The ability of C. roseus cells to produce significant levels of brassinosteroids makes them an excellent model for such metabolic investigations. tandfonline.comresearchgate.net
Similarly, suspension cultured cells of the liverwort Marchantia polymorpha have been employed to study brassinosteroid metabolism. lookchemmall.comkoreascience.kr While these cells show negligible endogenous brassinosteroid levels, they are capable of metabolizing exogenously supplied precursors. lookchemmall.com For example, studies have shown that M. polymorpha cells can convert typhasterol (B1251266) to castasterone, a reaction involving 2α-hydroxylation. lookchemmall.com Furthermore, investigations into the metabolism of brassinolide in M. polymorpha have revealed a demethylation process, highlighting the diverse metabolic capabilities of this lower plant system. nih.govoup.comoup.com
Table 1: Metabolic Conversions of Brassinosteroid Precursors in Cell Suspension Cultures
| Precursor | Metabolite(s) | Plant System |
| [2H6]6-deoxocastasterone | [2H6]this compound, [2H6]castasterone | Catharanthus roseus nih.gov |
| [2H6]this compound | [2H6]castasterone | Catharanthus roseus nih.gov |
| Typhasterol | Castasterone, Teasterone, 3-Dehydroteasterone | Marchantia polymorpha lookchemmall.com |
| Brassinolide | 26-norbrassinolide | Marchantia polymorpha nih.govoup.com |
| [26, 28-2H6]brassinolide | [26-2H3]28-norbrassinolide | Marchantia polymorpha nih.govoup.com |
Heterologous Expression Systems (e.g., Yeast) for Functional Characterization of Biosynthetic Enzymes
Yeast (Saccharomyces cerevisiae) serves as a powerful heterologous expression system for the functional characterization of plant enzymes involved in brassinosteroid biosynthesis. escholarship.orgresearchgate.net This is particularly valuable for enzymes like cytochrome P450s (P450s), which are often difficult to study in their native plant systems. pnas.org By expressing plant P450 genes in yeast, researchers can perform in vitro enzyme assays to determine their specific substrates and products.
For example, the tomato DWARF (D) gene, which encodes a P450 (CYP85), was expressed in yeast to confirm its function. pnas.orgresearchgate.net These experiments demonstrated that the DWARF enzyme catalyzes the C-6 oxidation of 6-deoxocastasterone to castasterone. pnas.orgresearchgate.netnih.govscispace.com Notably, these functional expression studies in yeast also led to the identification of this compound as an intermediate in this two-step oxidation process. researchgate.netscispace.comsemanticscholar.org
Similarly, Arabidopsis CYP85A2 was expressed in yeast and shown to be a bifunctional enzyme, mediating not only the C-6 oxidation of various brassinosteroids but also the Baeyer-Villiger oxidation of castasterone to brassinolide, the final step in brassinolide biosynthesis. nih.gov The yeast expression system has also been used to characterize other Arabidopsis P450s, such as AtBR6ox (CYP85A1), confirming their roles as steroid-6-oxidases with broad substrate specificity. nih.gov
Genetic Engineering and Mutant Analysis in Model Plant Species (Arabidopsis thaliana, Tomato) for Pathway Elucidation
The use of genetic engineering and the analysis of mutants in model plant species like Arabidopsis thaliana and tomato (Solanum lycopersicum) have been pivotal in dissecting the brassinosteroid biosynthetic pathway and understanding the function of specific genes. frontiersin.orgoup.commdpi.com
In tomato, the study of the dwarf (d^x) mutant, which exhibits a severe dwarf phenotype, has been particularly insightful. researchgate.net Quantitative analysis of endogenous brassinosteroids revealed that d^x plants are deficient in castasterone but accumulate high levels of its precursor, 6-deoxocastasterone. pnas.orgresearchgate.net This finding strongly suggested that the DWARF gene is responsible for the C-6 oxidation step. Complementation of the d^x mutant with the DWARF gene restored the wild-type phenotype, and functional expression in yeast confirmed its enzymatic activity, identifying this compound as an intermediate. researchgate.netscispace.com
In Arabidopsis, a wealth of brassinosteroid-deficient mutants have been identified, each corresponding to a specific step in the biosynthetic pathway. oup.com For instance, mutants like dwf4, cpd, and br6ox1 have helped to elucidate the sequence of enzymatic reactions. oup.comoup.com The characterization of AtBR6ox (CYP85A1) and CYP85A2 genes and their corresponding mutants in Arabidopsis has demonstrated their roles in C-6 oxidation. nih.govnih.gov Overexpression of genes like AtBAT1, which inactivates brassinosteroids, leads to characteristic brassinosteroid-deficient phenotypes, further confirming the gene's function in maintaining brassinosteroid homeostasis. plos.org The creation and analysis of double mutants in tomato, such as those involving the ripening-inhibitor (rin) locus, have provided deeper insights into the complex genetic interactions regulating fruit development, which is influenced by brassinosteroids. nih.govfrontiersin.org
Omics-Based Approaches to Elucidate this compound-Related Pathways
"Omics" technologies provide a global perspective on the molecular changes associated with brassinosteroid biosynthesis and signaling, including those involving this compound.
Transcriptomics and Gene Expression Profiling of Biosynthetic and Responsive Genes
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been widely used to identify genes that are regulated by brassinosteroids. oup.comoup.com By comparing the transcriptomes of wild-type plants with those of brassinosteroid-deficient or -insensitive mutants, or by treating plants with brassinosteroids or their biosynthesis inhibitors, researchers can identify genes whose expression is altered. oup.comoup.com
These analyses have revealed that brassinosteroids regulate the expression of a large number of genes involved in various cellular processes. oup.commdpi.com For example, key transcription factors in the brassinosteroid signaling pathway, BZR1 and BES1, are known to control the expression of hundreds of target genes. oup.com Transcriptomic studies have also shown that the expression of many brassinosteroid biosynthetic genes is subject to feedback regulation. frontiersin.org Furthermore, co-response analyses of gene expression profiles have been used to identify novel genes related to brassinosteroid signaling. oup.com The expression patterns of genes encoding brassinosteroid biosynthetic enzymes and signaling components often show tissue-specific differences, suggesting specialized roles in different parts of the plant. nih.govfrontiersin.org
Metabolomics for Comprehensive Analysis of Brassinosteroid Profiles
Metabolomics, the comprehensive analysis of all measurable metabolites in a biological sample, is a powerful tool for studying brassinosteroid metabolism. biostimulant.comresearchgate.net By employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify a wide range of brassinosteroids and their precursors in plant tissues. nih.govplos.org
Metabolomic approaches have been used to analyze the changes in the brassinosteroid profile in response to various stimuli, such as high-temperature stress. nih.govresearchgate.net These studies have shown that exogenous application of brassinosteroids can alter the endogenous levels of other hormones and metabolites, contributing to stress tolerance. nih.govresearchgate.net In shoots of Malus prunifolia, metabolomic analysis identified eight different brassinosteroids and revealed that treatment with a brassinosteroid biosynthesis inhibitor led to a decline in the levels of 6-deoxocathasterone, 6-deoxotyphasterol (B1256803), and castasterone. nih.govoup.com Comprehensive metabolomic and transcriptomic analyses in fruits like jujube and banana have provided insights into how plant growth regulators, including brassinosteroids, affect fruit quality and development by modulating various metabolic pathways. plos.orgfrontiersin.org
Application of Labeled Precursors and Tracers for Biosynthetic Pathway Delineation
The elucidation of the complex biosynthetic pathways of brassinosteroids, including the formation of 6α-Hydroxycastasterone, has been significantly advanced by the application of isotopic labeling techniques. wikipedia.org This approach involves introducing a precursor molecule containing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system to track its metabolic fate. wikipedia.orgnih.gov By analyzing the metabolites for the presence of the isotopic label, researchers can definitively establish precursor-product relationships and map the sequential steps in a pathway. wikipedia.orgtandfonline.com
Detailed research findings from metabolic studies in Arabidopsis thaliana seedlings have provided clear evidence for the role of 6α-Hydroxycastasterone. In these experiments, deuterium-labeled brassinosteroid intermediates were administered to the seedlings, and their subsequent metabolites were identified using gas chromatography-mass spectrometry (GC-MS). nih.gov These feeding experiments demonstrated a stepwise conversion within the late C6-oxidation pathway, confirming the sequence: 6-deoxocastasterone → 6α-hydroxycastasterone → castasterone → brassinolide. nih.gov The use of hexadeuterated ([²H₆]) compounds was instrumental in these studies. nih.gov
The table below summarizes key metabolic conversions observed in Arabidopsis thaliana using deuterium-labeled precursors, which helped to position 6α-Hydroxycastasterone in the biosynthetic sequence.
| Labeled Precursor Fed | Identified Labeled Metabolite(s) | Plant System | Significance |
| [²H₆]6-Deoxocastasterone | [²H₆]6α-Hydroxycastasterone, [²H₆]Castasterone, [²H₆]Brassinolide | Arabidopsis thaliana seedlings | Demonstrates the direct conversion of 6-deoxocastasterone to 6α-hydroxycastasterone and its subsequent metabolism. nih.gov |
| [²H₆]6α-Hydroxycastasterone | [²H₆]Castasterone, [²H₆]Brassinolide | Arabidopsis thaliana seedlings | Confirms that 6α-hydroxycastasterone is a direct precursor to castasterone. nih.gov |
| [²H₆]Castasterone | [²H₆]Brassinolide | Arabidopsis thaliana seedlings | Establishes the final step in this branch of the pathway. nih.gov |
Further crucial evidence for the role of 6α-Hydroxycastasterone as an intermediate came from heterologous expression studies. When the tomato DWARF gene, which encodes a cytochrome P450 enzyme, was functionally expressed in yeast, it was shown to catalyze the C-6 oxidation of 6-deoxocastasterone to castasterone. scispace.comresearchgate.net Critically, during these in vitro experiments, the intermediate compound 6α-hydroxycastasterone was identified. scispace.comresearchgate.netresearchgate.net This finding indicates that the DWARF enzyme facilitates two sequential steps in brassinosteroid biosynthesis: the hydroxylation of 6-deoxocastasterone to 6α-hydroxycastasterone, and its subsequent oxidation to castasterone. scispace.com
Collectively, these tracer studies, utilizing both whole-plant systems and heterologous enzyme expression, have been indispensable in delineating the precise function of 6α-Hydroxycastasterone as a transient but essential intermediate in the biosynthesis of castasterone and brassinolide. nih.govscispace.com
Conclusion and Future Directions in 6alpha Hydroxycastasterone Research
Current Challenges and Knowledge Gaps in Understanding 6alpha-Hydroxycastasterone Biological Roles
Despite decades of research into the brassinosteroid pathway, the specific roles of many biosynthetic intermediates, including this compound, remain largely undefined. researchgate.net Research has predominantly focused on the most active BR, brassinolide (B613842), and its immediate precursor, castasterone (B119632), as well as the overarching signaling cascade involving receptors like BRI1 and transcription factors such as BZR1 and BES1. mdpi.commdpi.comnih.gov This has left a significant void in our knowledge regarding the specific activities and regulatory importance of precursor molecules.
This compound is known as a transient intermediate in the conversion of 6-deoxocastasterone (B1254736) to castasterone, a reaction catalyzed by cytochrome P450 enzymes like DWARF in tomato and CYP85A2 in Arabidopsis. uniprot.orgresearchgate.net However, several fundamental questions about its role remain unanswered. The primary challenge is the difficulty in isolating the effects of this compound from those of its precursor and successor in the pathway.
Key knowledge gaps include:
Intrinsic Biological Activity: It is currently unclear if this compound possesses any intrinsic biological activity itself or if it functions solely as a metabolic intermediate. Most studies on BR-deficient mutants can be rescued by applying downstream compounds, but the specific, independent signaling roles of intermediates are not well-documented.
Regulatory Significance: The rate of conversion of this compound to castasterone could be a critical regulatory point in the BR biosynthetic pathway. However, the factors that control the efficiency and timing of this specific conversion are not well understood.
Subcellular and Tissue-Specific Accumulation: There is a lack of high-resolution data on where and when this compound accumulates within plant tissues and cells. Such information could provide clues about cell-specific functions or regulatory roles. nih.gov
Table 1: Summary of Knowledge Gaps in this compound Research
| Research Area | Specific Knowledge Gap | Implication |
|---|---|---|
| Functional Analysis | Does this compound have inherent signaling activity independent of its conversion to castasterone? | A potential unique role in plant development might be overlooked. |
| Metabolic Regulation | What enzymes and environmental or developmental cues specifically regulate the conversion of this compound? | This step could be a key control point for modulating levels of active brassinosteroids. |
| Spatiotemporal Dynamics | What is the precise location and concentration of this compound in different cell types, tissues, and developmental stages? | Understanding its localized function is impossible without this data. nih.gov |
Potential for Research-Oriented Biotechnological Applications Related to Plant Development
While commercial applications are outside the scope of this discussion, the manipulation of the brassinosteroid pathway offers powerful biotechnological tools for fundamental research into plant development. Targeting the specific step involving this compound could create novel platforms for scientific discovery.
Creation of Specific Genetic Mutant Lines: Using gene-editing technologies like CRISPR/Cas9, it is possible to create precise mutations. A research-oriented application would be to specifically knock out or alter the activity of the enzyme that converts this compound to castasterone (e.g., CYP85A2). uniprot.org Such a mutant line would accumulate this compound, allowing researchers to study its specific physiological and molecular effects in isolation for the first time. This would be a powerful tool to address the knowledge gaps mentioned in section 8.1.
Investigating Stress Response Pathways: Genetically modifying BR biosynthesis or signaling has been shown to alter plant tolerance to various environmental stresses. numberanalytics.comresearchgate.net A research application would involve creating plants with altered this compound metabolism and subjecting them to controlled drought, salinity, or temperature stress. This would allow scientists to dissect the specific contribution of this part of the BR pathway to stress-related gene expression and physiological adaptations, separating it from the effects of the final bioactive hormones. mdpi.com
| Metabolic Engineering for Stress Studies | To alter this compound levels and analyze the plant's response to abiotic stress. | To determine if this specific biosynthetic step is a critical node in integrating growth and stress response pathways. researchgate.netresearchgate.net |
Q & A
Q. How can researchers ensure reproducibility in 6α-Hydroxycastasterone extraction protocols?
- Methodological Answer : Standardize extraction solvents (e.g., 80% methanol with 0.1% formic acid) and homogenization methods (e.g., bead-beating vs. mortar-pestle). Publish detailed protocols in supplementary materials, including centrifugation parameters (e.g., 15,000×g, 10 min) and storage conditions (−80°C, dark) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
